molecular formula C18H15FN2O2S B15017205 (5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B15017205
M. Wt: 342.4 g/mol
InChI Key: QDMVISOJZCZWGE-YBEGLDIGSA-N
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Description

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(3-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and a methylenediamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(3-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzaldehyde with 3-methylaniline to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(3-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolidinedione derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(3-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including diabetes and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(3-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione compound with similar therapeutic applications.

Uniqueness

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(3-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, including the presence of a fluorophenyl group and a methylenediamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[(3-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15FN2O2S/c1-12-4-2-7-15(8-12)20-11-21-17(22)16(24-18(21)23)10-13-5-3-6-14(19)9-13/h2-10,20H,11H2,1H3/b16-10-

InChI Key

QDMVISOJZCZWGE-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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